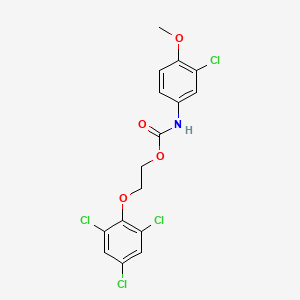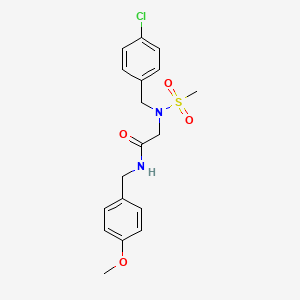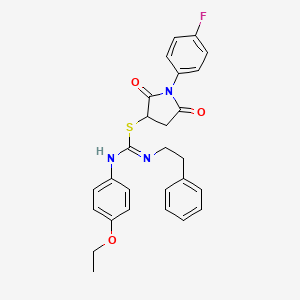![molecular formula C18H20O5 B4983061 allyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4983061.png)
allyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as allyl coumarin acetate, is a naturally occurring compound found in various plants. It is a derivative of coumarin, which is a fragrant organic compound with anticoagulant and anti-inflammatory properties. Allyl coumarin acetate is widely used in the fragrance and flavor industry due to its sweet, floral, and fruity aroma. In recent years, this compound has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of allyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate coumarin acetate is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the modulation of cellular signaling pathways, gene expression, and enzymatic activity.
Biochemical and Physiological Effects
Allyl coumarin acetate has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been found to reduce the levels of pro-inflammatory cytokines and enzymes such as interleukin-6 and cyclooxygenase-2. In cancer cells, allyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate coumarin acetate has been found to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Allyl coumarin acetate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, one limitation is that it may not be suitable for use in certain experiments due to its fragrance, which may interfere with the results.
Zukünftige Richtungen
There are several future directions for research on allyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate coumarin acetate. One area of interest is its potential as a neuroprotective agent. In vitro studies have shown that this compound can protect neurons from oxidative stress and reduce the production of pro-inflammatory cytokines. Further research is needed to determine its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Another area of interest is its potential as an antimicrobial agent. In vitro studies have shown that allyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate coumarin acetate has antibacterial and antifungal properties. Further research is needed to determine its potential as a therapeutic agent for infectious diseases.
Conclusion
Allyl coumarin acetate is a naturally occurring compound with potential therapeutic properties. Its antioxidant, anti-inflammatory, and anticancer effects make it a promising candidate for further research. While there are limitations to its use in lab experiments, its low toxicity profile and availability make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Allyl coumarin acetate can be synthesized through the reaction of coumarin with allyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate chloride and acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields allyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate coumarin acetate as a colorless to pale yellow liquid with a boiling point of 278-280°C.
Wissenschaftliche Forschungsanwendungen
Allyl coumarin acetate has been studied for its potential therapeutic properties, including its antioxidant, anti-inflammatory, and anticancer effects. In vitro studies have shown that this compound has a scavenging effect on free radicals and can reduce oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential as an anti-inflammatory agent. Furthermore, allyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate coumarin acetate has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
prop-2-enyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-3-5-6-13-10-17(19)23-16-11-14(7-8-15(13)16)22-12-18(20)21-9-4-2/h4,7-8,10-11H,2-3,5-6,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHSYXACYBETME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-dibromo-17-(2-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4982985.png)

![3'-tert-butyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4982987.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4982993.png)

![5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide](/img/structure/B4983012.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B4983016.png)
![7-chloro-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4983019.png)


![5-(2-hydroxy-5-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4983042.png)

![2,2'-({[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}imino)diethanol](/img/structure/B4983071.png)